

Application Notes and Protocols for URAT1 Inhibitor Cell-Based Assay

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Compound of Interest

Compound Name: URAT1 inhibitor 10

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These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate inhibitors of the human urate transporter 1 (URAT1). URAT1, encoded by the SLC22A12 gene, is a key protein in the renal reabsorption of uric acid and a primary target for the development of drugs to treat hyperuricemia and gout.^{[1][2]}

Uricosuric agents that inhibit URAT1 block the reabsorption of uric acid in the kidneys, leading to its increased excretion in urine and a subsequent reduction of serum uric acid levels.^[1] This document outlines two common methodologies for assessing the potency and efficacy of URAT1 inhibitors in a cellular context: a non-isotopic uric acid uptake assay and a more sensitive liquid chromatography-mass spectrometry (LC-MS/MS)-based method.

Data Presentation: Inhibitor Potency

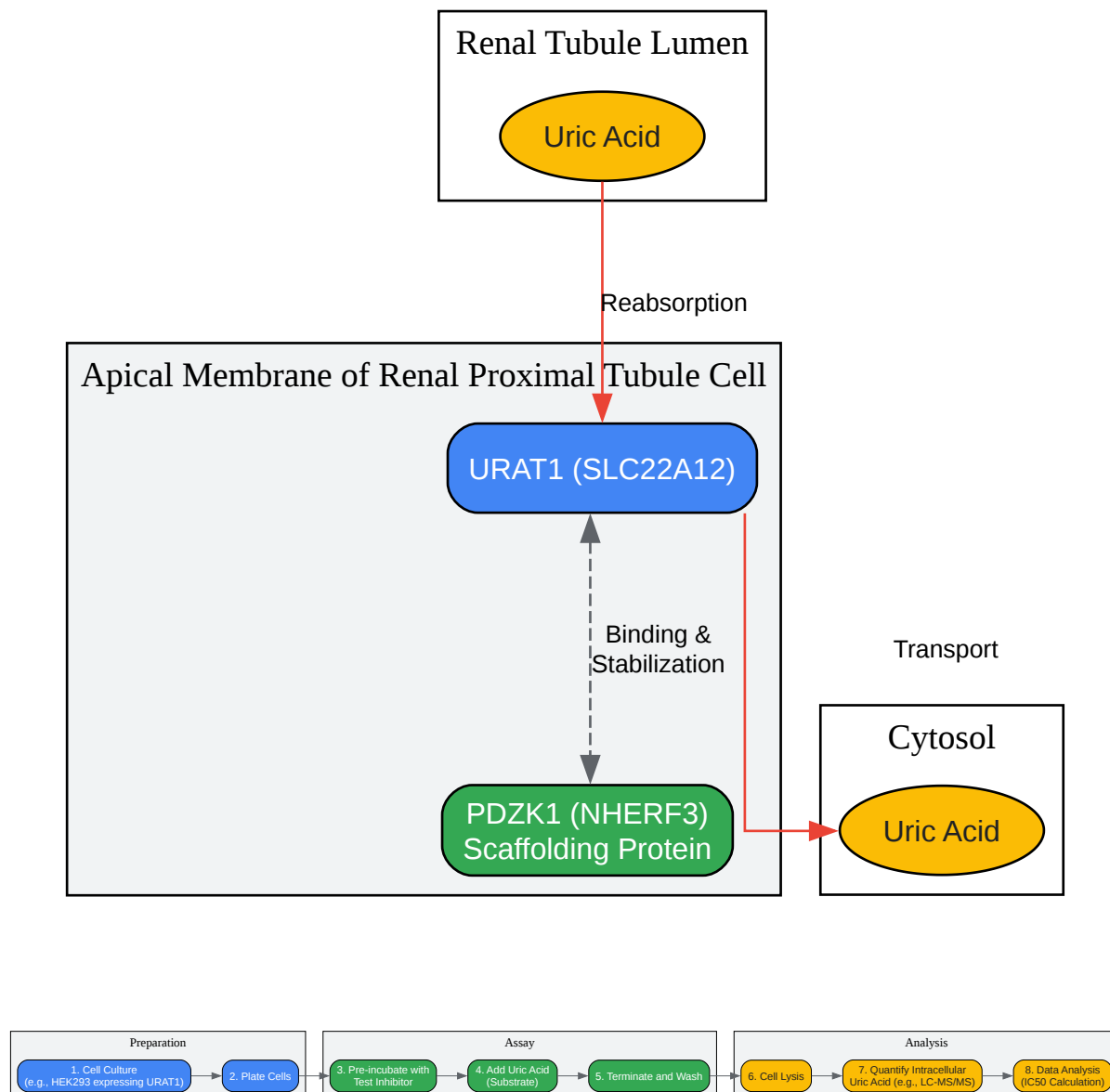
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several known URAT1 inhibitors, providing a benchmark for comparison of novel compounds.

Compound	Cell Line	Assay Method	IC50 (μM)	Reference
Dotinurad	HEK293	Uric Acid Uptake	0.0372	[3]
Benzbromarone	URAT1-HEK293	Non-isotopic Uric Acid Uptake	0.44	[4]
Benzbromarone	HEK293T	6-CFL Fluorescent Substrate	4.96	[5]
Lesinurad	HEK293	Uric Acid Uptake	0.190	[3]
Lesinurad	URAT1-HEK293	[14C]-Uric Acid Uptake	3.5	[6]
Lesinurad	HEK293T	6-CFL Fluorescent Substrate	75.36	[5]
Probenecid	HEK293	Uric Acid Uptake	30.0	[3]
Probenecid	HEK293T	6-CFL Fluorescent Substrate	1643.33	[5]
SHR4640	URAT1-HEK293	Non-isotopic Uric Acid Uptake	0.13	[4]
CC18002	URAT1-HEK293	Non-isotopic Uric Acid Uptake	1.69	[2][4]

URAT1 Protein Interaction and Localization

URAT1's function is not solely dependent on its transporter activity but also on its correct localization and stabilization at the apical membrane of renal proximal tubule cells. This is mediated by scaffolding proteins containing PDZ domains. The primary interacting partner for human URAT1 is PDZ domain-containing protein 1 (PDZK1, also known as NHERF3).[7][8][9][10] The interaction between the C-terminal PDZ motif of URAT1 and the PDZ1 and PDZ4 domains of PDZK1 is crucial for enhancing urate transport activity by increasing the surface

expression of URAT1.[7][9][10][11] While the related protein NHERF1 has been suggested to interact with murine Urat1, its interaction with human URAT1 is significantly weaker.[7][8]



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